2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol
CAS No.: 1508538-10-0
Cat. No.: VC6882691
Molecular Formula: C8H9N3O2
Molecular Weight: 179.179
* For research use only. Not for human or veterinary use.
![2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol - 1508538-10-0](/images/structure/VC6882691.png)
Specification
CAS No. | 1508538-10-0 |
---|---|
Molecular Formula | C8H9N3O2 |
Molecular Weight | 179.179 |
IUPAC Name | 2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethanol |
Standard InChI | InChI=1S/C8H9N3O2/c12-5-3-7-10-11-8(13-7)6-2-1-4-9-6/h1-2,4,9,12H,3,5H2 |
Standard InChI Key | CUDCBWKCEXZZBB-UHFFFAOYSA-N |
SMILES | C1=CNC(=C1)C2=NN=C(O2)CCO |
Introduction
Chemical Structure and Molecular Characteristics
The molecular formula of 2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol is C₈H₈N₃O₂, with a molecular weight of 179.17 g/mol. The compound’s structure comprises:
-
A 1H-pyrrole ring at position 5 of the oxadiazole, contributing aromaticity and electron-rich properties.
-
A 1,3,4-oxadiazole ring, a five-membered heterocycle with two nitrogen atoms and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity.
-
A 2-hydroxyethyl group at position 2 of the oxadiazole, enhancing solubility and enabling functionalization.
The pyrrole-oxadiazole scaffold is structurally analogous to compounds reported in antimicrobial and antitumor research, such as 5-substituted-1,3,4-oxadiazole derivatives bearing pyrrole motifs .
Synthetic Pathways and Methodologies
Formation of the Oxadiazole Core
The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylhydrazides. For example:
-
Hydrazide Formation: Reacting ethyl 4-pyrrol-1-ylbenzoate with hydrazine hydrate yields 4-pyrrol-1-ylbenzoic acid hydrazide .
-
Cyclization: Treating the hydrazide with phosphorus oxychloride (POCl₃) or carbon disulfide (CS₂) under reflux conditions facilitates cyclization into the oxadiazole ring .
Example Reaction:
Incorporation of the Hydroxyethyl Group
The 2-hydroxyethyl side chain is introduced via nucleophilic substitution or ester hydrolysis:
-
Alkylation: Reacting a pre-formed oxadiazole with ethylene oxide or 2-bromoethanol in the presence of a base (e.g., K₂CO₃).
-
Ester Hydrolysis: If the ethyl group is initially an ester (e.g., ethyl oxadiazole), hydrolysis with aqueous NaOH yields the alcohol .
Pharmacological Activities of Structural Analogs
While direct data on 2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol is scarce, closely related compounds exhibit notable bioactivity:
Antimicrobial Activity
-
Pyrrole-oxadiazole hybrids (e.g., 2-(4-(1H-pyrrol-1-yl)phenyl)-5-phenyl-1,3,4-oxadiazole) demonstrated MIC values of 25–50 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to ciprofloxacin (2 µg/mL) .
-
The oxadiazole ring’s electron-deficient nature disrupts microbial cell membranes, while the pyrrole enhances penetration .
Anticancer Properties
-
Oxadiazoles with pyrrole substituents inhibit topoisomerase II and induce apoptosis in cancer cell lines (IC₅₀: 10–20 µM) .
Analytical Characterization
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at 3200–3400 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=N oxadiazole), and 3100 cm⁻¹ (pyrrole C-H) .
-
¹H NMR (DMSO-d₆): δ 2.85 (t, 2H, -CH₂OH), δ 3.70 (t, 2H, -CH₂-Oxadiazole), δ 6.45–7.20 (m, 3H, pyrrole-H) .
Industrial and Research Applications
Drug Development
-
The compound’s scaffold is a candidate for antibacterial and antitubercular drug leads, with modifications to the hydroxyethyl group improving pharmacokinetics .
Material Science
Challenges and Future Directions
-
Synthetic Yield Optimization: Current methods yield 60–80%; microwave-assisted synthesis could enhance efficiency .
-
Toxicity Profiling: Preliminary analogs show hepatotoxicity at high doses (>100 mg/kg), necessitating structural tweaks .
-
Targeted Delivery: Conjugating hydroxyethyl groups with nanoparticles may improve bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume